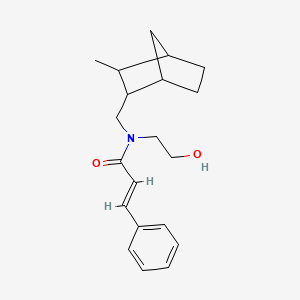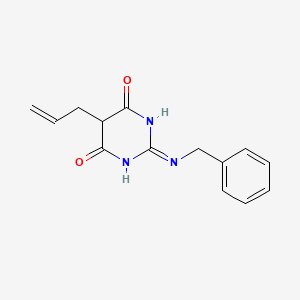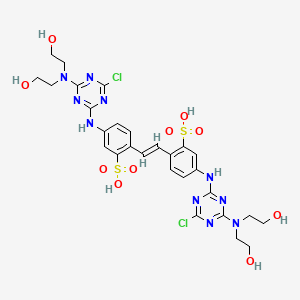
1,3-Bis(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione is an organic compound that belongs to the class of triazine derivatives. It is known for its antimicrobial properties and is commonly used as a preservative in various industrial and consumer products. This compound is particularly valued for its ability to release formaldehyde, which acts as an antimicrobial agent, making it effective in preventing the growth of microorganisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione can be synthesized through the reaction of cyanuric acid with formaldehyde under basic conditions. The reaction typically involves the following steps:
- Dissolving cyanuric acid in an aqueous solution.
- Adding formaldehyde to the solution.
- Adjusting the pH to a basic level using a suitable base such as sodium hydroxide.
- Allowing the reaction to proceed at a controlled temperature until the desired product is formed.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process may include additional steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield formic acid or other oxidized derivatives, while substitution reactions can produce a variety of substituted triazine compounds.
Scientific Research Applications
1,3-Bis(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies related to antimicrobial activity and the development of new preservatives.
Medicine: Investigated for its potential use in antimicrobial treatments and as a preservative in pharmaceutical formulations.
Mechanism of Action
The primary mechanism of action of 1,3-Bis(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione involves the slow release of formaldehyde. Formaldehyde acts as an antimicrobial agent by denaturing proteins and nucleic acids in microorganisms, thereby inhibiting their growth and proliferation. This compound’s ability to release formaldehyde in a controlled manner makes it effective as a long-lasting preservative .
Comparison with Similar Compounds
Similar Compounds
Diazolidinyl urea: Another formaldehyde-releasing preservative used in cosmetics and personal care products.
DMDM hydantoin: A compound with similar antimicrobial properties, also used as a preservative in various products.
Sodium hydroxymethylglycinate: Another formaldehyde releaser with applications in cosmetics and personal care items.
Uniqueness
1,3-Bis(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione is unique due to its specific triazine structure, which provides distinct chemical properties and reactivity compared to other formaldehyde-releasing compounds. Its ability to release formaldehyde in a controlled manner makes it particularly valuable in applications where long-term antimicrobial activity is required.
Properties
IUPAC Name |
1,3-bis(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O5/c9-1-7-3(11)6-4(12)8(2-10)5(7)13/h9-10H,1-2H2,(H,6,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNDJVGQHDRUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N1C(=O)NC(=O)N(C1=O)CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40499338 |
Source


|
| Record name | 1,3-Bis(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35994-28-6 |
Source


|
| Record name | 1,3-Bis(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
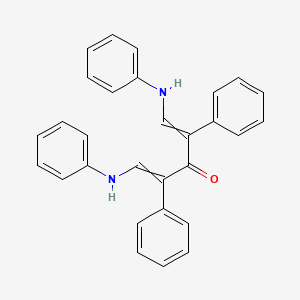
![Azocino[1,2-A]benzimidazole](/img/structure/B14664837.png)
![4,4-Diphenyl-3-oxatricyclo[4.2.1.02,5]nonane](/img/structure/B14664845.png)
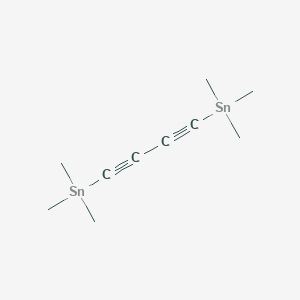
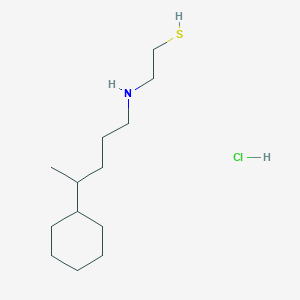
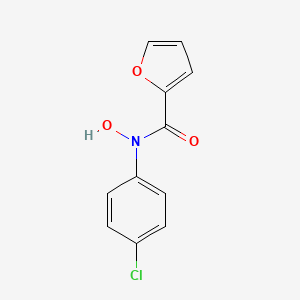
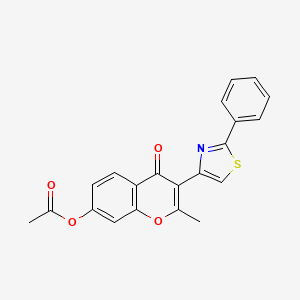

![4H-Imidazol-4-one, 1,5-dihydro-5-[(4-nitrophenyl)methylene]-2-phenyl-](/img/structure/B14664876.png)

![(3Z)-3-[(2-Methylphenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14664882.png)
